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Compound of Interest

Compound Name: OSI-296

Cat. No.: B12378203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
OSI-296 is a potent and selective, orally bioavailable small molecule inhibitor targeting the

receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and RON (recepteur

d'origine nantaise). Dysregulation of the c-Met and RON signaling pathways is implicated in the

progression of various cancers, making them attractive targets for therapeutic intervention. This

technical guide provides a comprehensive overview of the preclinical data and experimental

methodologies used to characterize the activity of OSI-296.

Core Compound Profile
Property Details

Compound Name OSI-296

Chemical Class 6-aminofuro[3,2-c]pyridine

Mechanism of Action
ATP-competitive inhibitor of c-Met and RON

kinase activity.

Developer OSI Pharmaceuticals

Highest R&D Status Discontinued[1]
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In Vitro Efficacy
Kinase Inhibition
OSI-296 demonstrates potent inhibitory activity against both c-Met and RON kinases. While

specific IC50 values from the primary publication by Steinig et al. are not publicly available,

related studies have provided some context. For instance, one study noted that OSI-296 is

more selective for MET (IC50 42 nM) than for RON (IC50 200 nM)[2].

Cellular Assays
OSI-296 effectively blocks c-Met autophosphorylation in the gastric carcinoma cell line MKN45.

This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream

signaling proteins, including ERK, AKT, and STAT3. Furthermore, the compound shows potent

activity in cellular enzyme-linked immunosorbent assays (ELISAs) for both short-form RON

(sfRON) and constitutively active RON (caRON), resulting in the inhibition of downstream ERK

and AKT phosphorylation.

In Vivo Efficacy
Xenograft Models
The anti-tumor activity of OSI-296 has been evaluated in various human tumor xenograft

models implanted in immunocompromised mice.

Summary of In Vivo Efficacy in Xenograft Models
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Xenograft
Model

Cancer Type Target
Dosing
Regimen

Outcome

MKN45
Gastric

Carcinoma
c-Met Oral, daily

Significant tumor

growth inhibition;

regression at

higher doses.

SNU-5
Gastric

Carcinoma
c-Met Oral, daily

Significant tumor

growth inhibition.

U87MG Glioblastoma c-Met Oral, daily
Significant tumor

growth inhibition.

caRON - RON Oral, daily
Significant tumor

growth inhibition.

MCF7-sfRon Breast Cancer RON
200 mg/kg, oral,

every other day

Significant tumor

growth

inhibition[3].

HCI-003 & HCI-

011 (PDX)
Breast Cancer RON

200 mg/kg, oral,

every other day

Inhibition of lung

and lymph node

metastasis[1].

Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of OSI-
296 in a xenograft model.
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Figure 1. A representative experimental workflow for in vivo efficacy studies of OSI-296 in

xenograft models.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Preclinical studies in rodents have demonstrated that OSI-296 possesses a favorable

pharmacokinetic profile suitable for oral administration, with a reported bioavailability of over

70%.

Pharmacodynamic and PK/PD/TGI Correlation
A strong correlation has been established between the pharmacokinetic profile of OSI-296, its

pharmacodynamic effects, and its anti-tumor activity (Tumor Growth Inhibition - TGI). Studies

have shown that sustained inhibition of c-Met or RON phosphorylation by over 90% for a 24-

hour period following OSI-296 administration correlates with 100% tumor growth inhibition.

Signaling Pathway
OSI-296 exerts its anti-tumor effects by inhibiting the c-Met and RON signaling cascades. Upon

binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-

Stimulating Protein (MSP), these receptors dimerize and autophosphorylate, initiating a

cascade of downstream signaling events that promote cell proliferation, survival, migration, and

invasion. OSI-296 blocks the initial autophosphorylation step, thereby inhibiting these

downstream pathways.
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Figure 2. Simplified signaling pathway of c-Met and RON and the inhibitory action of OSI-296.
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Experimental Protocols
In Vivo Xenograft Study
Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Cell Lines: Human cancer cell lines with known c-Met or RON activation (e.g., MKN45, MCF7-

sfRon) or patient-derived xenograft (PDX) tissue.

Tumor Implantation:

Cells are cultured under standard conditions.

A suspension of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is

injected subcutaneously or orthotopically into the mice.

For PDX models, small tumor fragments are surgically implanted.

Treatment:

Tumors are allowed to grow to a specified mean volume (e.g., 200 mm³).

Animals are randomized into control and treatment groups.

OSI-296 is formulated in a vehicle such as 40% Trappsol in PBS[3].

The compound is administered orally (p.o.) via gavage at a predetermined dose and

schedule (e.g., 200 mg/kg, every other day)[3]. The control group receives the vehicle only.

Monitoring and Endpoints:

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor

volume is calculated using the formula: (length x width²)/2.

Animal body weight and general health are monitored throughout the study.

The study is terminated when tumors in the control group reach a predetermined endpoint

size or after a specified duration.
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At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western

blotting for phosphorylated and total c-Met/RON and downstream targets) or histological

examination.

Conclusion
The preclinical data for OSI-296 demonstrate its potential as a potent and selective dual

inhibitor of c-Met and RON. The compound exhibits significant anti-tumor activity in a range of

in vitro and in vivo models, supported by a favorable pharmacokinetic profile and a clear

PK/PD/TGI relationship. While the clinical development of OSI-296 has been discontinued, the

preclinical data and methodologies outlined in this guide provide valuable insights for

researchers and drug development professionals working on novel inhibitors of the c-Met and

RON signaling pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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